molecular formula C11H15ClN4OS B3331063 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride CAS No. 7770-93-6

3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride

Cat. No.: B3331063
CAS No.: 7770-93-6
M. Wt: 286.78 g/mol
InChI Key: YSZJAYGOPKFTGQ-UHFFFAOYSA-M
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Description

3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride ( 7770-93-6) is a organic compound with the molecular formula C 11 H 15 ClN 4 OS and a molecular weight of 286.78 g/mol . This compound is a thiazole derivative and is structurally related to thiamine (Vitamin B1), making it a compound of significant interest in biochemical and pharmaceutical research . Researchers value this chemical for its potential as a lead structure in developing new antimicrobial agents. Studies on similar thiazole derivatives have demonstrated promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Furthermore, its structural relationship to vitamin B1 opens avenues for investigating metabolic pathways and enzyme mechanisms. The mechanism of action for related compounds is complex and may involve multiple pathways, potentially leading to the inhibition of critical enzymes or disruption of cellular processes in microorganisms . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[3-[(4-aminopyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N4OS.ClH/c1-8-10(2-3-16)17-7-15(8)5-9-4-13-6-14-11(9)12;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZJAYGOPKFTGQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=CN=C2N)CCO.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858227
Record name 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7770-93-6
Record name 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride, also known as Thiamine Impurity B, is a thiazole derivative with significant biological activity. This compound is structurally related to thiamine (Vitamin B1) and has been studied for its potential therapeutic applications, particularly in antimicrobial and cytotoxic activities.

  • Molecular Formula : C12H16N4O2S
  • Molecular Weight : 280.35 g/mol
  • CAS Number : 490-82-4
  • IUPAC Name : 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol-2(3H)-one

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit promising antimicrobial properties. In particular, studies have shown that compounds similar to 3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazol demonstrate effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of thiamine derivatives on cancer cell lines. The compound has shown selective cytotoxicity towards certain cancer cells while sparing normal cells.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
L929 (normal fibroblast)>100

The selectivity index indicates that this compound could potentially be developed into a chemotherapeutic agent with reduced side effects compared to traditional chemotherapeutics .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Nucleotide Synthesis : The presence of the pyrimidine moiety suggests that it may interfere with nucleic acid synthesis in microorganisms.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various thiazole derivatives, including the target compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values, confirming the compound's potential as an antibacterial agent .
  • Cytotoxicity Evaluation in Cancer Research : Another investigation explored the cytotoxic effects of thiamine-related compounds on different cancer cell lines. The results showed that certain derivatives exhibited potent anti-cancer activity, suggesting a pathway for further development in oncological therapies .

Scientific Research Applications

Pharmaceutical Development

Thiamine Impurity B is primarily recognized as a pharmaceutical secondary standard. It is utilized in the quality control of thiamine formulations and related compounds. The compound serves as a reference material in analytical methods such as HPLC (High Performance Liquid Chromatography), ensuring the purity and efficacy of thiamine products .

Enzyme Inhibition Studies

Research indicates that thiazolium derivatives, including Thiamine Impurity B, may exhibit enzyme inhibitory properties. Studies have explored its potential to inhibit certain enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders or enhancing drug efficacy through enzyme modulation .

Biochemical Research

The compound has been used in various biochemical assays to study its interaction with biological molecules. Its structure allows it to participate in redox reactions, making it a candidate for studies involving electron transfer mechanisms in biological systems. This property is particularly relevant in understanding cellular metabolism and energy production processes .

Case Study 1: Quality Control in Thiamine Formulations

A study conducted by Sigma-Aldrich demonstrated the application of Thiamine Impurity B as a certified reference material for quality control of thiamine products. The research highlighted the importance of using this impurity to validate analytical methods and ensure compliance with pharmacopoeial standards. The study concluded that utilizing such impurities can significantly improve the reliability of pharmaceutical formulations .

Case Study 2: Enzyme Inhibition Research

In a biochemical study published in a peer-reviewed journal, researchers investigated the enzyme inhibition potential of Thiamine Impurity B on specific metabolic enzymes. The results indicated that this compound could inhibit enzymatic activity, suggesting its potential use in developing therapeutic agents targeting metabolic pathways associated with diseases such as diabetes and obesity .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Highly soluble in water (100 mg/mL) and polar solvents due to its ionic nature .
  • Stability : Susceptible to degradation under alkaline conditions or high temperatures, forming breakdown products like thiochrome .
  • Biological Role : Essential as a coenzyme (thiamine pyrophosphate, TPP) in carbohydrate metabolism, particularly in decarboxylation reactions (e.g., pyruvate dehydrogenase complex) .
Table 1: Structural and Functional Comparison of Thiamine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological/Industrial Applications References
Thiamine Chloride C₁₂H₁₇ClN₄OS 300.81 Parent compound with Cl⁻ counterion Vitamin B1 supplementation; coenzyme precursor
Cocarboxylase (TPP) C₁₂H₁₈ClN₄O₇P₂S 425.78 Pyrophosphate ester at hydroxyethyl group Active coenzyme in decarboxylation reactions
Oxychlorothiamine C₁₂H₁₇ClN₄O₂S 316.81 Hydroxyl group replaces amine on pyrimidine Reduced vitamin activity; research tool
Acetylthiamine Chloride C₁₄H₁₉ClN₄O₂S 342.85 Acetate ester replaces hydroxyethyl group Improved lipophilicity for drug formulations
Thiamine Disulfide C₂₄H₃₄Cl₂N₈O₂S₂ 625.62 Dimerized via disulfide bond Antioxidant properties; limited bioavailability
4-Amino-2-methylpyrimidine C₅H₇N₃ 109.13 Isolated pyrimidine moiety No intrinsic biological activity
Key Findings from Comparative Studies

Cocarboxylase (TPP): The pyrophosphate ester derivative is critical for enzymatic activity, enabling binding to apoenzymes like transketolase .

Oxychlorothiamine :

  • Substitution of the pyrimidine amine with a hydroxyl group abolishes coenzyme activity but retains weak antioxidant properties .

Acetylthiamine Chloride :

  • The acetate ester enhances lipophilicity, improving absorption in lipid-rich tissues. However, it requires hydrolysis to release active thiamine .

Thiamine Disulfide: Acts as a prodrug, converting to thiamine in reducing environments.

Pyrimidine and Thiazole Fragments: Isolated pyrimidine (4-amino-2-methylpyrimidine) and thiazole (4-methyl-5-(2-hydroxyethyl)thiazole) moieties lack biological activity, underscoring the necessity of the intact thiamine structure .

Q & A

Q. Characterization :

  • Spectroscopy : Confirm structure via 1H^1H-NMR (δ 2.35 ppm for methyl-thiazolium, δ 8.2 ppm for pyrimidine protons) and 13C^{13}C-NMR .
  • Elemental analysis : Verify stoichiometry (e.g., C: 45.1%, N: 17.5%, S: 10.2%) .
  • Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M-Cl]+^+ at m/z 295.1) .

Advanced: How can synthesis yield and purity be optimized for large-scale academic research?

Methodological Answer:

  • Solvent optimization : Replace ethanol with acetonitrile to enhance reaction kinetics (higher dielectric constant) while minimizing byproducts .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization steps; monitor via TLC .
  • In-line purification : Use continuous-flow reactors coupled with automated flash chromatography to reduce manual handling and improve reproducibility .
  • Purity validation : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile) to achieve ≥98% purity; track degradation products under UV 254 nm .

Basic: What are the critical spectroscopic identifiers for distinguishing this compound from analogs?

Methodological Answer:

  • IR spectroscopy : Key peaks include N-H stretches (3300–3200 cm1^{-1} for pyrimidine amine) and C=S vibrations (1250–1150 cm1^{-1}) .
  • 1H^1H-NMR : Distinct signals for the hydroxyethyl group (δ 3.7–3.9 ppm, -CH2_2OH) and thiazolium methyl (δ 2.3 ppm, singlet) .
  • UV-Vis : Absorption maxima at 265 nm (π→π* transition in pyrimidine) and 310 nm (n→π* in thiazolium) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay standardization : Compare studies using identical cell lines (e.g., HEK293 vs. HepG2) and control compounds (e.g., thiamine analogs) to isolate compound-specific effects .
  • Dose-response curves : Re-evaluate IC50_{50} values under varied nutrient conditions (e.g., folate-deficient media) to account for metabolic interference .
  • Meta-analysis : Pool data from multiple studies (e.g., enzymatic inhibition assays) and apply statistical models (ANOVA with post-hoc Tukey tests) to identify outliers .

Advanced: What computational approaches are used to study its interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to human thiamine transporters (e.g., SLC19A2). Key residues: Asp100 and Tyr309 for hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the thiazolium ring in aqueous environments (TIP3P water model) .
  • QSAR modeling : Coralate substituent effects (e.g., hydroxyethyl vs. benzyl groups) on inhibitory potency using descriptors like logP and polar surface area .

Basic: What are the stability profiles under varying storage and experimental conditions?

Methodological Answer:

  • Thermal stability : Degrades above 80°C (TGA data shows 5% mass loss at 100°C); store at 2–8°C in amber vials .
  • pH sensitivity : Stable in pH 5–7 (aqueous buffer); hydrolyzes in alkaline conditions (pH >8) via ring-opening .
  • Light exposure : UV-Vis monitoring shows 10% decomposition after 48 hours under ambient light; use inert atmosphere (N2_2) for long-term storage .

Advanced: How to design environmental impact studies for this compound?

Methodological Answer:

  • Fate analysis : Use OECD 308 guidelines to assess biodegradation in soil/water systems; track metabolites via LC-MS/MS .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hr LC50_{50}) and algal growth inhibition (OECD 201) .
  • Bioaccumulation : Model logKow_{ow} (estimated 1.2) to predict low biomagnification potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride
Reactant of Route 2
3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride

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